

In Vitro and In Vivo Efficacy of Gedatolisib: A Technical Guide

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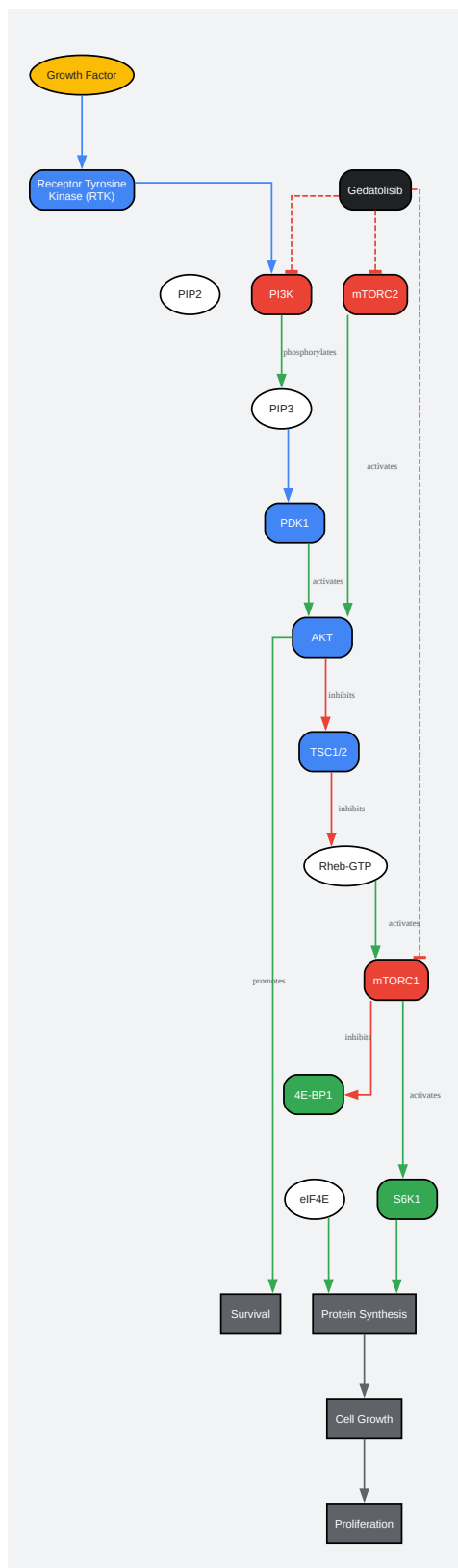
Introduction

Gedatolisib (also known as PF-05212384) is a potent, intravenous, dual inhibitor that targets the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, playing a critical role in tumor cell growth, proliferation, survival, and metabolism.[3] Gedatolisib is a pan-class I PI3K and mTOR kinase inhibitor, targeting all four class I PI3K isoforms (p110 α , p110 β , p110 γ , and p110 δ) as well as both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[4] This comprehensive blockade of the PI3K/AKT/mTOR pathway is designed to overcome feedback loops that can limit the efficacy of single-node inhibitors.[4] Preclinical and clinical studies have demonstrated the potential of Gedatolisib in various solid tumors, including breast, prostate, and small cell lung cancer.[3][4][5]

Mechanism of Action

Gedatolisib functions by binding to the ATP-binding site of the p110 catalytic subunits of PI3K and the kinase domain of mTOR.[4] This competitive inhibition prevents the phosphorylation of their respective downstream substrates, leading to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade.[4] The dual inhibition of both PI3K and mTOR is a key characteristic of Gedatolisib, as it can prevent the paradoxical activation of PI3K that can occur with mTOR inhibition alone.[6] By targeting multiple nodes within this critical pathway,

Gedatolisib effectively reduces cell proliferation and survival, and can induce apoptosis in cancer cells.[4]



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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

In Vitro Studies

Quantitative Data Summary

The in vitro inhibitory activity of Gedatolisib has been characterized against PI3K isoforms and a variety of cancer cell lines.

Target	IC50 (nM)
PI3K α	0.4
PI3K β	6.0
PI3K γ	5.4
PI3K δ	8.0
mTOR	1.6
PI3K α (H1047R mutant)	0.6
PI3K α (E545K mutant)	0.6

Table 1: Gedatolisib IC50 values for PI3K isoforms and mTOR.[4]

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-361	Breast Cancer	4.0
PC3MM2	Prostate Cancer	13.1
NCI-H1975	Non-Small Cell Lung Cancer	115
H1048	Small Cell Lung Cancer	~5

Table 2: Gedatolisib IC50 values for various cancer cell lines.[4][7]

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is utilized to assess the effect of Gedatolisib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a density of approximately 3,000 cells per well in 100 μ L of complete medium.[\[4\]](#) Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[\[4\]](#)
- **Compound Treatment:** Prepare serial dilutions of Gedatolisib in complete medium.[\[4\]](#) Remove the existing medium from the wells and add 100 μ L of the Gedatolisib dilutions or a vehicle control (e.g., 0.1% DMSO).[\[4\]](#)
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[\[4\]](#)
- **MTS/MTT Addition:**
 - For MTS: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.[\[4\]](#)
 - For MTT: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Subsequently, solubilize the formazan crystals by adding 100 μ L of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).[\[4\]](#)
- **Data Acquisition:** Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[\[4\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of Gedatolisib concentration to determine the IC₅₀ value using non-linear regression analysis.[\[4\]](#)

Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol is employed to assess the inhibitory effect of Gedatolisib on the phosphorylation of key downstream proteins in the PI3K/mTOR pathway.

- Cell Treatment and Lysis: Plate and treat cells with desired concentrations of Gedatolisib for a specified duration (e.g., 6 or 48 hours).^[1] Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.^[4]
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.^[4]
- SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.^[8]
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.^[8]
 - Incubate the membrane with primary antibodies overnight at 4°C. Commonly used primary antibodies for this pathway include those targeting p-AKT (S473), total AKT, p-S6 ribosomal protein, total S6, p-4EBP1, and total 4EBP1.^{[1][9]}
 - Wash the membrane with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.^[4]
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.^[4] β -actin is typically used as a loading control.^[1]

In Vivo Studies

Quantitative Data Summary

Gedatolisib has demonstrated significant anti-tumor activity in various xenograft models.

Cancer Model	Treatment	Outcome
SCLC Xenograft (H1048 & SBC-5)	10 mg/kg Gedatolisib, IV, every 4 days	Significant suppression of tumor growth compared to vehicle control ($P < 0.05$ and $P < 0.01$, respectively).[5]
Prostate Cancer Xenograft (PC-3M)	10 mg/kg & 20 mg/kg Nano-formulated Gedatolisib, IV, every 3 days	Superior tumor growth inhibition compared to free Gedatolisib.[10]
Prostate Cancer Xenograft (22RV1 & PC3)	15 mg/kg Gedatolisib, IV, Q4D	Substantive inhibition of tumor growth regardless of PTEN or PI3K status.[11][12]

Table 3: Summary of Gedatolisib in vivo efficacy in xenograft models.

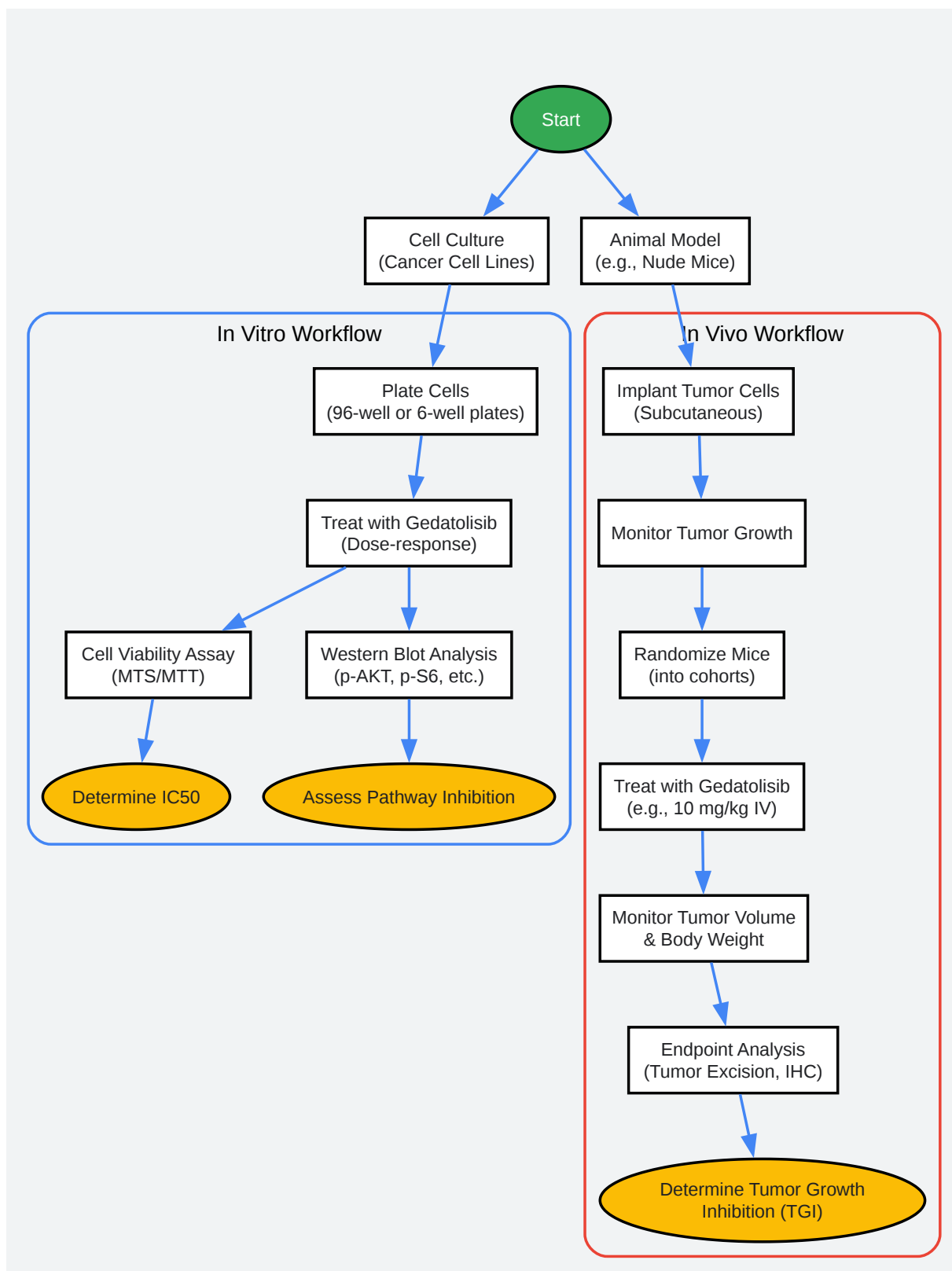
Experimental Protocols

Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of Gedatolisib in PDX models.

- PDX Model Establishment:
 - Aseptically collect fresh tumor tissue from consenting patients and place it in a suitable medium on ice.[13]
 - Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice (e.g., nude or NSG mice).[13]
 - Monitor the mice for tumor engraftment and growth.[13]
- Animal and Cohort Preparation:

- Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10][13]
- Gedatolisib Formulation and Administration:
 - Gedatolisib for in vivo studies is often formulated in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[14] Alternatively, a solution of 5% dextrose and 0.3% lactic acid has been used.[15]
 - A common dosing regimen is 10 mg/kg administered intravenously every 4 days.[5][13] The optimal dose and schedule may vary depending on the specific PDX model.[13] The control group receives the vehicle solution following the same administration schedule.[5]
- Monitoring and Data Collection:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [13]
 - Monitor the body weight and overall health of the mice throughout the study.[13]
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.[13]
 - Measure the final tumor weight.[13]
 - Process tumors for further analysis, such as histology (e.g., H&E staining) and immunohistochemistry (IHC) for biomarkers of apoptosis (e.g., cleaved PARP) or pathway modulation.[5]



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Caption: General experimental workflow for in vitro and in vivo studies of Gedatolisib.

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